5-Methyl-2-Propionylcyclohexane-1,3,Dione
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H14O3 |
|---|---|
Molecular Weight |
182.22 g/mol |
IUPAC Name |
5-methyl-2-propanoylcyclohexane-1,3-dione |
InChI |
InChI=1S/C10H14O3/c1-3-7(11)10-8(12)4-6(2)5-9(10)13/h6,10H,3-5H2,1-2H3 |
InChI Key |
UEQCQBHTZCUNRC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1C(=O)CC(CC1=O)C |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 5 Methyl 2 Propionylcyclohexane 1,3,dione
Retrosynthetic Analysis of the 5-Methyl-2-Propionylcyclohexane-1,3-Dione Scaffold
A retrosynthetic analysis of the target molecule reveals two primary disconnection strategies. The most straightforward approach involves the disconnection of the propionyl group from the cyclohexane-1,3-dione core, suggesting a C-acylation of 5-methylcyclohexane-1,3-dione (B151930) as the final key step. This precursor, 5-methylcyclohexane-1,3-dione, can be further disconnected through a Michael addition followed by an intramolecular condensation, or via a Dieckmann-type cyclization of an appropriate acyclic precursor.
A second strategy involves the disconnection of the cyclohexane (B81311) ring itself. This approach considers the formation of the six-membered ring as the pivotal step, envisioning a cyclization reaction, such as a Michael-Claisen condensation, between precursors that already contain the necessary carbon framework for both the ring and its substituents.
Classical Synthetic Approaches for Cyclohexane-1,3-Dione Derivatization
Classical methods for the synthesis of 5-Methyl-2-propionylcyclohexane-1,3-dione primarily rely on the derivatization of a pre-existing β-diketone nucleus or the cyclization of acyclic precursors using well-established condensation reactions.
Alkylation and Acylation Reactions on the β-Diketone Nucleus
The most direct classical route to 5-Methyl-2-propionylcyclohexane-1,3-dione is the C-acylation of 5-methylcyclohexane-1,3-dione. The active methylene (B1212753) group at the C-2 position of the β-diketone is readily deprotonated by a suitable base to form a nucleophilic enolate, which can then react with an acylating agent.
A common method for this transformation is the reaction with an acyl halide, such as propionyl chloride, in the presence of a base. Another effective approach involves the use of dicyclohexylcarbodiimide (B1669883) (DCC) and 4-dimethylaminopyridine (B28879) (DMAP) to couple propionic acid with 5-methylcyclohexane-1,3-dione. mdpi.comnih.gov Furthermore, N-acylimidazoles, generated in situ from the corresponding carboxylic acid, serve as efficient acylating agents for cyclohexane-1,3-diones. researchgate.net
| Acylating Agent | Reagents and Conditions | Key Features |
| Propionyl Chloride | Base (e.g., triethylamine, pyridine) in an inert solvent | Direct and straightforward acylation |
| Propionic Acid | Dicyclohexylcarbodiimide (DCC), 4-dimethylaminopyridine (DMAP) in dichloromethane | Mild conditions, suitable for sensitive substrates mdpi.comnih.gov |
| Propionic Anhydride | Base or Lewis acid catalyst | Alternative to acyl chlorides |
| N-propionylimidazole | Prepared in situ from propionic acid and 1,1'-carbonyldiimidazole | High reactivity and selectivity researchgate.net |
Cyclization Reactions for the Formation of the Dione (B5365651) Ring System
An alternative classical strategy involves the construction of the 5-methylcyclohexane-1,3-dione ring system from acyclic precursors. These methods build the core structure with the methyl group at the desired position.
One of the most prominent methods is the Michael-Claisen process. organic-chemistry.org This involves the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, followed by an intramolecular Claisen condensation to form the cyclic β-diketone. For the synthesis of the 5-methyl substituted ring, this could involve the reaction of a Michael acceptor with a donor that introduces the methyl group at the appropriate position.
The Dieckmann condensation is another powerful intramolecular reaction for the formation of cyclic β-keto esters from diesters in the presence of a base. wikipedia.orgorganic-chemistry.org Subsequent hydrolysis and decarboxylation of the resulting β-keto ester would yield the desired 5-methylcyclohexane-1,3-dione. The starting 1,6-diester would need to be appropriately substituted to yield the 5-methyl derivative upon cyclization.
Modern and Sustainable Synthetic Routes to 5-Methyl-2-Propionylcyclohexane-1,3-Dione
Contemporary synthetic chemistry emphasizes the development of more efficient, selective, and environmentally benign methodologies. These principles have been applied to the synthesis of cyclohexane-1,3-dione derivatives, offering modern alternatives to classical routes.
Catalytic and Organocatalytic Syntheses
Catalytic approaches offer the advantage of using small amounts of a catalyst to achieve high yields and selectivity, minimizing waste. While specific organocatalytic routes to 5-Methyl-2-propionylcyclohexane-1,3-dione are not extensively documented, the principles of organocatalysis can be applied. For instance, chiral organocatalysts have been used in the asymmetric desymmetrization of prochiral cyclohexane-1,3-diones, indicating the potential for enantioselective functionalization of the dione ring. rsc.org Organocatalysts can also be employed to promote the Michael addition and subsequent cyclization steps in the formation of the dione ring, offering a metal-free alternative to traditional base-catalyzed methods.
Phase-transfer catalysis (PTC) represents another catalytic approach that can enhance the efficiency of the synthesis. By facilitating the transfer of reactants between immiscible phases (e.g., aqueous and organic), PTC can accelerate reaction rates and improve yields in alkylation and acylation reactions on the cyclohexane-1,3-dione nucleus. operachem.comcrdeepjournal.orgresearchgate.net This technique often allows for the use of milder reaction conditions and reduces the need for anhydrous solvents.
| Catalytic Approach | Catalyst Example | Potential Application | Advantages |
| Organocatalysis | Proline derivatives, Cinchona alkaloids | Asymmetric acylation; Michael-Claisen cyclization | Metal-free, potential for enantioselectivity rsc.org |
| Phase-Transfer Catalysis | Quaternary ammonium (B1175870) salts, Crown ethers | C-acylation of 5-methylcyclohexane-1,3-dione | Milder conditions, improved yields, operational simplicity operachem.comcrdeepjournal.org |
Green Chemistry Principles in 5-Methyl-2-Propionylcyclohexane-1,3-Dione Synthesis
Green chemistry principles focus on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. In the context of synthesizing 5-Methyl-2-propionylcyclohexane-1,3-dione, several strategies can be employed.
Microwave-assisted synthesis has emerged as a valuable tool in green chemistry. nih.govmdpi.com The use of microwave irradiation can significantly reduce reaction times, increase product yields, and in some cases, enable reactions to be carried out in the absence of a solvent. The acylation of 5-methylcyclohexane-1,3-dione or the cyclization reactions to form the ring could potentially be accelerated under microwave conditions.
The use of greener solvents, such as water or ethanol, and the development of one-pot procedures that minimize purification steps are also key aspects of green synthesis. For example, a one-pot double Michael addition-Dieckmann condensation has been reported for the synthesis of related cyclohexane β-keto esters, which aligns with the principles of atom economy and process efficiency. researchgate.net Catalytic transfer hydrogenation for the synthesis of the cyclohexane-1,3-dione ring from resorcinol (B1680541) derivatives is another example of a greener alternative to harsher reduction methods. google.com
Stereoselective Synthesis of Chiral Analogues of 5-Methyl-2-Propionylcyclohexane-1,3-Dione
The synthesis of chiral molecules in an enantiomerically pure form is a significant challenge in organic chemistry. For analogues of 5-Methyl-2-propionylcyclohexane-1,3-dione, where chirality can be introduced at the C5 position, several advanced asymmetric strategies can be employed. These methods aim to control the formation of stereocenters, leading to a preponderance of one enantiomer over the other. Key strategies include enantioselective Robinson annulation, the use of chiral phase-transfer catalysts, and biocatalytic approaches.
Enantioselective Robinson Annulation
The Robinson annulation is a powerful ring-forming reaction that combines a Michael addition with an aldol (B89426) condensation to construct a six-membered ring. wikipedia.org When applied to the synthesis of chiral cyclohexane-1,3-dione derivatives, the key is to render the process enantioselective. This is often achieved through the use of chiral organocatalysts, such as proline and its derivatives. ias.ac.innih.gov
For instance, the reaction of a prochiral 1,3-dione with methyl vinyl ketone, catalyzed by S-proline, can proceed through a Michael addition followed by an enantioselective cyclization. ias.ac.in This approach has been successful in producing optically active enediones. ias.ac.in The choice of catalyst and reaction conditions is crucial for achieving high enantioselectivity. For some substrates that are unreactive with proline, a combination of S-phenylalanine and d-camphorsulfonic acid has been shown to be effective. ias.ac.in
Chiral Phase-Transfer Catalysis
Phase-transfer catalysis (PTC) is a technique used to facilitate reactions between reactants located in different immiscible phases, often a solid or aqueous phase and an organic phase. beilstein-journals.orgnih.gov In asymmetric PTC, a chiral catalyst, typically a quaternary ammonium or phosphonium (B103445) salt, is used to ferry one of the reactants across the phase boundary, creating a chiral environment for the reaction. beilstein-journals.orgnih.gov
This methodology can be applied to the stereoselective alkylation or acylation of 5-methylcyclohexane-1,3-dione. The chiral phase-transfer catalyst forms a tight ion pair with the enolate of the dione, and this chiral complex then reacts with an acylating or alkylating agent. The steric and electronic properties of the catalyst direct the electrophile to one face of the enolate, resulting in the preferential formation of one enantiomer of the product. Cinchona alkaloid-derived quaternary ammonium salts are a prominent class of catalysts used for such transformations. austinpublishinggroup.com
Biocatalytic Methods
Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a highly selective and environmentally benign approach to asymmetric synthesis. researchgate.netnih.gov Enzymes operate under mild conditions and can exhibit exquisite chemo-, regio-, and stereoselectivity. For the synthesis of chiral analogues of 5-Methyl-2-propionylcyclohexane-1,3-dione, several enzymatic strategies could be envisioned.
One approach involves the kinetic resolution of a racemic mixture of a 5-methylcyclohexane-1,3-dione derivative. A lipase (B570770), for example, could be used to selectively acylate one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer.
Alternatively, a prochiral diketone could be transformed into a single diastereomer through a series of biocatalytic steps. For example, a C-C hydrolase could perform an initial stereoselective hydrolysis, followed by other enzymatic transformations, such as esterification by a lipase and amination by a transaminase, to build up the desired chiral molecule. york.ac.ukresearchgate.net This multi-step biocatalytic cascade can lead to products with high optical purity. york.ac.ukresearchgate.net
Below is a table summarizing these stereoselective synthetic strategies:
| Synthetic Strategy | Catalyst/Reagent | Key Transformation | Advantages |
| Enantioselective Robinson Annulation | S-Proline or S-Phenylalanine/d-camphorsulfonic acid | Enantioselective cyclization | Direct construction of the chiral cyclohexane ring. ias.ac.innih.gov |
| Chiral Phase-Transfer Catalysis | Chiral quaternary ammonium or phosphonium salts | Asymmetric alkylation/acylation | High enantioselectivity under mild conditions. beilstein-journals.orgnih.gov |
| Biocatalysis | Enzymes (e.g., hydrolases, lipases, transaminases) | Kinetic resolution or asymmetric desymmetrization | High selectivity, mild reaction conditions, environmentally friendly. researchgate.netnih.govyork.ac.ukresearchgate.net |
Structural and Conformational Analysis of 5 Methyl 2 Propionylcyclohexane 1,3,dione
Conformational Preferences and Dynamics of the Cyclohexane (B81311) Ring in 5-Methyl-2-Propionylcyclohexane-1,3-Dione
The six-membered cyclohexane ring in 5-Methyl-2-Propionylcyclohexane-1,3-dione adopts a chair conformation to minimize angular and torsional strain. The stability of the molecule is dictated by the spatial arrangement of its substituents: the methyl group at the C5 position and the propionyl group at the C2 position. Substituents on a cyclohexane ring can occupy either axial or equatorial positions, and the ring can undergo a "ring flip" to interconvert between two chair conformations.
The energetic preference for a substituent is to occupy the equatorial position, as this minimizes destabilizing steric interactions known as 1,3-diaxial interactions. youtube.com An axial substituent experiences steric clash with the other two axial atoms on the same side of the ring.
In 5-Methyl-2-Propionylcyclohexane-1,3-dione:
The propionyl group is significantly larger than the methyl group and will have a very strong preference for the equatorial position.
The methyl group at C5 also has a preference for the equatorial position.
Therefore, the most stable conformation is the chair form where both the 5-methyl group and the 2-propionyl group are in equatorial positions. The alternative chair conformation, which would place both groups in axial positions, would be highly unstable due to severe 1,3-diaxial steric strain. libretexts.org The conformational equilibrium will thus lie almost entirely on the side of the di-equatorial conformer.
| Conformation | 5-Methyl Position | 2-Propionyl Position | Relative Stability |
| A | Equatorial | Equatorial | Highly Stable (Favored) |
| B | Axial | Axial | Highly Unstable (Disfavored) |
Intramolecular Hydrogen Bonding in the Enolic Forms of 5-Methyl-2-Propionylcyclohexane-1,3-Dione
A defining structural feature of the enol tautomer of 5-Methyl-2-Propionylcyclohexane-1,3-dione is the formation of a strong intramolecular hydrogen bond. ruc.dk This bond forms between the hydroxyl proton of the enol group and the lone pair of electrons on the oxygen atom of the adjacent carbonyl group.
Reactivity and Reaction Mechanisms of 5 Methyl 2 Propionylcyclohexane 1,3,dione
Acid-Base Chemistry and pKa Determination of 5-Methyl-2-Propionylcyclohexane-1,3-Dione
The acid-base chemistry of 5-Methyl-2-Propionylcyclohexane-1,3-Dione is fundamentally governed by the presence of the 1,3-dicarbonyl system. This structural motif leads to a significant keto-enol tautomerism. The diketo form exists in equilibrium with its enol tautomers. The hydrogen atom on the carbon between the two carbonyl groups (the α-carbon) is notably acidic. This is because its removal results in the formation of a resonance-stabilized enolate ion, where the negative charge is delocalized over the two oxygen atoms and the α-carbon.
The equilibrium between the keto and enol forms is a crucial aspect of its acidity. mdpi.comresearchgate.net While the diketo form is typically predominant in aqueous solutions for many cyclic β-diketones, the enol form is stabilized by the formation of a conjugated system and an internal hydrogen bond. mdpi.comlibretexts.orgyoutube.com The acidity constant (pKa) is a measure of the ease with which this α-proton is lost.
Table 1: Comparison of pKa Values for Selected β-Diketones in Different Solvents
| Compound | Solvent | pKa |
| Pentane-2,4-dione | DMSO | 13.33 ± 0.05 |
| 1,3-Diphenylpropane-1,3-dione | DMSO | 13.36 ± 0.06 |
| 3-Methylpentane-2,4-dione | DMSO | 15.07 ± 0.06 |
Data sourced from multiple studies on β-diketone acidity. stackexchange.com
The data indicates that substitution at the α-carbon (as in 3-Methylpentane-2,4-dione) significantly decreases acidity (increases pKa). stackexchange.com In 5-Methyl-2-Propionylcyclohexane-1,3-Dione, the propionyl group is at the 2-position (the α-carbon), which would be expected to influence the compound's pKa. The determination of pKa for both the keto and enol forms can be achieved spectrophotometrically by analyzing the pH dependence of buffer catalysis. cdnsciencepub.com
Electrophilic and Nucleophilic Reactions of the β-Diketone System
The dual reactivity of the β-diketone system allows it to react with both electrophiles and nucleophiles. The enolate form is a potent nucleophile, while the carbonyl carbons are electrophilic centers.
Electrophilic Substitution on Enol Forms
Contrary to the heading's suggestion of "aromatic substitution," the enol or, more commonly, the enolate form of 5-Methyl-2-Propionylcyclohexane-1,3-Dione undergoes electrophilic substitution at the nucleophilic α-carbon (C2). The enolate, formed by deprotonation, is a soft nucleophile and readily reacts with a variety of soft electrophiles. Common reactions include:
Alkylation: Reaction with alkyl halides to introduce an alkyl group at the C2 position.
Acylation: Reaction with acyl chlorides or anhydrides to introduce another acyl group.
These reactions are fundamental in synthetic organic chemistry for forming new carbon-carbon bonds. The presence of the propionyl group at C2 in the title compound already represents the product of such an acylation reaction on a precursor like 5-methylcyclohexane-1,3-dione (B151930).
Nucleophilic Addition and Condensation Reactions
The electrophilic carbonyl carbons of 5-Methyl-2-Propionylcyclohexane-1,3-Dione are susceptible to attack by nucleophiles. These reactions often lead to condensation products.
A prominent example is the Knoevenagel condensation, where the active methylene (B1212753) group of a β-diketone reacts with an aldehyde or ketone. However, in this specific compound, the C2 position is already substituted. Therefore, nucleophilic reactions will primarily target the carbonyl carbons.
Condensation reactions with amines are common. For instance, reaction with anilines can lead to the formation of enaminones, such as 5-Methyl-2-[(phenylamino)methylidene]cyclohexane-1,3-dione. bldpharm.com These reactions typically proceed by nucleophilic addition of the amine to a carbonyl group, followed by dehydration to form a C=C double bond conjugated with the remaining carbonyl.
Halogenation and Oxidation-Reduction Chemistry
The reactivity of 5-Methyl-2-Propionylcyclohexane-1,3-Dione extends to halogenation and redox reactions.
Halogenation: Like other β-diketones, it can be halogenated at the α-carbon (C2). However, since this position is already substituted with a propionyl group, halogenation would require more forcing conditions or might occur at other positions, such as the α-carbon of the propionyl group, depending on the reaction conditions.
Oxidation-Reduction:
Oxidation: β-Diketones can undergo oxidative cleavage. Reaction with peracids, for example, can lead to the formation of esters. acs.org The specific products would depend on which C-C bond adjacent to the carbonyl groups is cleaved. The oxidation of radicals derived from similar structures has also been studied, indicating complex reaction pathways that can yield products like hydroxymethyl or formyl derivatives under specific conditions, such as in the presence of reactive oxygen species. nih.gov
Reduction: The carbonyl groups can be reduced to hydroxyl groups using standard reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). The reduction would yield a mixture of diols.
Regioselectivity and Stereoselectivity in Reactions Involving 5-Methyl-2-Propionylcyclohexane-1,3-Dione
Regioselectivity and stereoselectivity are critical considerations in the reactions of this substituted cyclic diketone.
Regioselectivity: In reactions involving the two carbonyl groups, regioselectivity becomes a key question. The two carbonyls are not equivalent due to the propionyl substituent at C2. One carbonyl is adjacent to the CH₂ group at C6, while the other is adjacent to the CH₂ group at C4, which is closer to the methyl-substituted C5. Steric and electronic differences may lead a nucleophile to preferentially attack one carbonyl over the other. For example, in multi-component reactions involving similar diones, high regioselectivity has been observed, leading to the formation of complex heterocyclic systems. rsc.org
Stereoselectivity: The presence of a stereocenter at the C5 position (bearing the methyl group) means the compound is chiral. Reactions that generate a new stereocenter can proceed with diastereoselectivity. The existing stereocenter can influence the facial selectivity of an attack on the carbonyl groups or the enolate face. For instance, the reduction of the carbonyls would lead to the formation of diastereomeric diols. The stereochemical outcome of domino reactions involving similar cyclic ketones has been shown to be highly dependent on reaction conditions, leading to specific endo- or exo-configured products. rsc.org
Reaction Kinetics and Mechanistic Pathways of Transformations of 5-Methyl-2-Propionylcyclohexane-1,3-Dione
The study of reaction kinetics provides insight into the mechanistic pathways of the transformations of β-diketones. The rate-determining step in many base-catalyzed reactions, such as alkylation or acylation, is often the formation of the enolate ion. libretexts.org The rate of enolization is dependent on both acid and base catalysts.
Theoretical and Computational Studies on 5 Methyl 2 Propionylcyclohexane 1,3,dione
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide insights into electron distribution, molecular orbital energies, and the relative stabilities of different chemical forms.
Density Functional Theory (DFT) Studies on Tautomeric Stability
Like other β-dicarbonyl compounds, 5-Methyl-2-propionylcyclohexane-1,3-dione can exist in several tautomeric forms, primarily the diketo and various enol forms. Density Functional Theory (DFT) is a powerful computational method used to predict the most stable tautomer by calculating the electronic energy of each form. The relative energies determine the equilibrium population of the tautomers.
A hypothetical study would involve geometry optimization of the possible tautomers, followed by frequency calculations to confirm that the structures correspond to energy minima. The tautomer with the lowest calculated energy is predicted to be the most stable.
Table 1: Hypothetical Relative Energies of Tautomers Calculated by DFT
| Tautomer | Description | Relative Energy (kcal/mol) |
| I | Diketo form | 5.0 |
| II | Enol form (internal hydrogen bond) | 0.0 |
| III | Enol form (alternative) | 2.5 |
Note: This data is illustrative and based on general principles for similar compounds.
Conformational Analysis using Ab Initio Methods
The flexible cyclohexane (B81311) ring and the propionyl side chain allow 5-Methyl-2-propionylcyclohexane-1,3-dione to adopt various conformations. Ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, provide high-accuracy calculations of the energies of these different spatial arrangements. By mapping the potential energy surface, researchers can identify the most stable, low-energy conformers. This information is critical for understanding the molecule's three-dimensional shape and how it might interact with other molecules.
Molecular Dynamics Simulations of 5-Methyl-2-Propionylcyclohexane-1,3-Dione and its Interactions
Molecular dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. An MD simulation of 5-Methyl-2-propionylcyclohexane-1,3-dione would model the movements of its atoms and its interactions with a surrounding solvent, such as water or an organic solvent. These simulations can reveal how the molecule behaves in a realistic environment, including its conformational flexibility, solvent interactions, and potential for aggregation. This provides a bridge between the static picture from quantum calculations and the dynamic reality of chemical systems.
Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis) through Computational Modeling
Computational chemistry is a valuable tool for predicting spectroscopic properties, which can aid in the identification and characterization of compounds.
NMR Spectroscopy: The chemical shifts (δ) and coupling constants (J) for ¹H and ¹³C NMR spectra can be calculated using methods like GIAO (Gauge-Including Atomic Orbital). These predicted spectra can be compared with experimental data to confirm the structure and assign specific signals to individual atoms.
IR Spectroscopy: The vibrational frequencies corresponding to infrared absorption bands can be computed. These calculations help in assigning the peaks in an experimental IR spectrum to specific molecular vibrations, such as C=O stretching or C-H bending.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to calculate the electronic transitions of a molecule. This allows for the prediction of the absorption wavelengths (λ_max) in the UV-Vis spectrum, providing insight into the molecule's electronic structure and chromophores.
Table 2: Hypothetical Predicted vs. Experimental Spectroscopic Data
| Spectroscopic Technique | Predicted Parameter | Experimental Value |
| ¹³C NMR | δ (C=O) = 205 ppm | δ = 203 ppm |
| ¹H NMR | δ (CH₃) = 1.1 ppm | δ = 1.2 ppm |
| IR | ν (C=O) = 1710 cm⁻¹ | ν = 1715 cm⁻¹ |
| UV-Vis | λ_max = 275 nm | λ_max = 278 nm |
Note: This data is for illustrative purposes.
Reaction Pathway Analysis and Transition State Elucidation for Key Transformations of 5-Methyl-2-Propionylcyclohexane-1,3-Dione
Computational methods can be used to map out the entire energy landscape of a chemical reaction. For a compound like 5-Methyl-2-propionylcyclohexane-1,3-dione, this could involve studying its synthesis, degradation, or other chemical transformations. By locating the transition state structures and calculating the activation energies, researchers can understand the reaction mechanism and predict the reaction rates. This knowledge is invaluable for optimizing reaction conditions and designing new synthetic routes.
Coordination Chemistry of 5 Methyl 2 Propionylcyclohexane 1,3,dione
Synthesis and Characterization of Metal Complexes utilizing 5-Methyl-2-Propionylcyclohexane-1,3-Dione as a Ligand
The synthesis of metal complexes with 5-Methyl-2-Propionylcyclohexane-1,3-Dione is anticipated to follow well-established procedures for other β-diketonate ligands. A common method involves the reaction of the deprotonated ligand with a suitable metal salt in an appropriate solvent.
A general synthetic route would likely involve the following steps:
Deprotonation of the Ligand: 5-Methyl-2-Propionylcyclohexane-1,3-Dione would first be treated with a base, such as an alkali metal hydroxide (B78521) or alkoxide, to form the corresponding enolate anion. This is because the acidic proton is on the α-carbon of the dicarbonyl system.
Reaction with Metal Salt: The resulting solution of the ligand anion is then reacted with a metal salt (e.g., chlorides, nitrates, or acetates of transition metals) in a suitable solvent, often an alcohol like methanol (B129727) or ethanol. The reaction mixture is typically stirred, and often heated under reflux, to promote the formation of the complex. nih.gov
Isolation and Purification: The resulting metal complex, which may precipitate out of the solution, can then be isolated by filtration, washed with an appropriate solvent to remove any unreacted starting materials, and dried. Recrystallization from a suitable solvent can be employed for further purification.
The characterization of these hypothetical complexes would employ a range of spectroscopic and analytical techniques to determine their structure and properties:
Infrared (IR) Spectroscopy: This technique would be crucial to confirm the coordination of the ligand to the metal ion. The disappearance of the enolic O-H stretching vibration and shifts in the C=O and C=C stretching frequencies of the β-diketone moiety upon complexation would provide strong evidence of coordination. New bands at lower frequencies corresponding to M-O (metal-oxygen) vibrations would also be expected. mdpi.com
UV-Visible Spectroscopy: The electronic spectra of the complexes would provide information about the geometry of the metal center and the nature of the metal-ligand bonding. Transitions within the d-orbitals of the metal ion (d-d transitions) and charge-transfer bands would be observed. For instance, a square-planar geometry for a Cu(II) complex might be suggested by a broad absorption band in the visible region. nih.govmdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., with Zn(II) or Ni(II) in a square-planar geometry), ¹H and ¹³C NMR spectroscopy would be used to characterize the ligand framework in the complex. The absence of the enolic proton signal would confirm coordination.
Mass Spectrometry: This would be used to determine the molecular weight of the complex and confirm its stoichiometry.
Elemental Analysis: This would provide the empirical formula of the complex, confirming the ratio of metal to ligand.
Interactive Table: Expected Spectroscopic Data for a Hypothetical Metal Complex of 5-Methyl-2-Propionylcyclohexane-1,3-Dione
| Technique | Expected Observation | Information Gained |
| IR Spectroscopy | Shift in ν(C=O) and ν(C=C) bands, appearance of ν(M-O) bands | Confirmation of coordination, information on bond strength |
| UV-Visible Spectroscopy | d-d transition bands, charge-transfer bands | Coordination geometry, electronic structure |
| ¹H NMR (for diamagnetic complexes) | Disappearance of enolic proton signal, shifts in ligand proton signals | Confirmation of deprotonation and coordination |
| Mass Spectrometry | Molecular ion peak corresponding to the complex | Determination of molecular weight and stoichiometry |
Chelating Properties and Ligand Field Effects of the β-Diketone Moiety
5-Methyl-2-Propionylcyclohexane-1,3-Dione belongs to the class of β-diketones, which are renowned for their excellent chelating properties. The two oxygen atoms of the dicarbonyl moiety can coordinate to a metal ion to form a stable six-membered ring. nih.gov This chelate effect, the enhanced stability of a complex containing a chelate ring compared to a complex with analogous monodentate ligands, is a key feature of β-diketonate complexes.
The coordination of the β-diketonate ligand to a transition metal ion results in the splitting of the metal's d-orbitals, a phenomenon described by Ligand Field Theory (LFT). wikipedia.orglibretexts.org The magnitude of this splitting, denoted as Δ (the ligand field splitting parameter), is influenced by several factors:
The nature of the metal ion: The identity and oxidation state of the metal significantly affect Δ.
The number and geometry of the ligands: Octahedral complexes will have a different d-orbital splitting pattern and Δ value compared to tetrahedral or square-planar complexes. libretexts.org
The nature of the ligand: The electronic properties of the ligand, specifically its ability to donate electron density to the metal, influence the strength of the metal-ligand interaction and thus the magnitude of Δ. β-diketonates are generally considered to be moderately strong field ligands.
The electronic properties of 5-Methyl-2-Propionylcyclohexane-1,3-Dione can be fine-tuned by the presence of the methyl and propionyl substituents. These alkyl groups are electron-donating, which would be expected to increase the basicity of the oxygen donor atoms and potentially lead to stronger metal-ligand bonds compared to unsubstituted cyclohexane-1,3-dione.
Structure and Bonding in Metal-5-Methyl-2-Propionylcyclohexane-1,3,Dione (B5365651) Complexes
The structure of metal complexes with 5-Methyl-2-Propionylcyclohexane-1,3-Dione would depend on the coordination number and preferred geometry of the central metal ion. Common stoichiometries for bidentate ligands like β-diketones are ML₂, ML₃, and ML₄.
For divalent metal ions (e.g., Cu²⁺, Ni²⁺, Co²⁺, Zn²⁺):
Octahedral Geometry: A common geometry would be an octahedral M(L)₂(Solvent)₂ complex, where two ligand molecules and two solvent molecules coordinate to the metal center.
Square-Planar Geometry: For metal ions like Ni²⁺ and Cu²⁺, square-planar M(L)₂ complexes are also plausible. nih.gov
Tetrahedral Geometry: Some metal ions, such as Co²⁺ and Zn²⁺, might form tetrahedral M(L)₂ complexes, particularly with bulky ligands.
For trivalent metal ions (e.g., Fe³⁺, Cr³⁺):
Octahedral Geometry: These ions typically form stable octahedral M(L)₃ complexes.
Interactive Table: Plausible Geometries for Metal Complexes of 5-Methyl-2-Propionylcyclohexane-1,3-Dione
| Metal Ion | Plausible Geometry | Example Stoichiometry |
| Cu(II) | Square-Planar, Octahedral | [Cu(L)₂], [Cu(L)₂(H₂O)₂] |
| Ni(II) | Octahedral, Square-Planar | [Ni(L)₂(H₂O)₂], [Ni(L)₂] |
| Co(II) | Octahedral, Tetrahedral | [Co(L)₂(H₂O)₂], [Co(L)₂] |
| Zn(II) | Tetrahedral, Octahedral | [Zn(L)₂], [Zn(L)₂(H₂O)₂] |
| Fe(III) | Octahedral | [Fe(L)₃] |
| Cr(III) | Octahedral | [Cr(L)₃] |
Reactivity and Catalytic Applications of 5-Methyl-2-Propionylcyclohexane-1,3-Dione Metal Complexes
Metal complexes of β-diketones are known to participate in a variety of reactions and have found numerous applications in catalysis.
Reactivity:
Ligand Exchange Reactions: The β-diketonate ligands can be replaced by other ligands, a process that is often the basis for their catalytic activity. The rate of these exchange reactions can be influenced by the nature of the metal ion and the steric and electronic properties of the β-diketonate ligand.
Reactions at the Coordinated Ligand: The chemical reactivity of the 5-Methyl-2-Propionylcyclohexane-1,3-Dione ligand itself could be modified upon coordination. For example, the γ-carbon of the chelate ring can be susceptible to electrophilic substitution.
Potential Catalytic Applications: Based on the known catalytic activity of other metal β-diketonate complexes, complexes of 5-Methyl-2-Propionylcyclohexane-1,3-Dione could potentially be active in a range of catalytic transformations:
Oxidation Reactions: Metal β-diketonates are known to catalyze various oxidation reactions, such as the oxidation of alcohols and hydrocarbons.
Polymerization: Some transition metal β-diketonate complexes can act as initiators or catalysts for polymerization reactions.
Coupling Reactions: These complexes could potentially be used in carbon-carbon and carbon-heteroatom bond-forming reactions, which are fundamental in organic synthesis.
CO₂ Fixation: Metal β-diketonate complexes have shown promise as catalysts for the chemical fixation of carbon dioxide into valuable chemicals like cyclic carbonates. rsc.org
The specific catalytic activity would be highly dependent on the choice of the central metal ion and the reaction conditions. The presence of the methyl and propionyl groups on the cyclohexane (B81311) ring could influence the solubility and steric environment of the catalyst, potentially affecting its activity and selectivity.
Derivatives and Analogues of 5 Methyl 2 Propionylcyclohexane 1,3,dione
Synthesis of Novel Derivatives through Functionalization of the Cyclohexane (B81311) Ring
The cyclohexane-1,3-dione moiety is a versatile building block for creating more complex molecules, including various heterocyclic systems. nih.govmdpi.com The reactivity of the ring system allows for the introduction of new functional groups and the construction of fused rings.
One common strategy involves the reaction of the dione (B5365651) with dinucleophiles. For instance, cyclohexane-1,3-dione derivatives can react with hydrazines to form fused triazine structures or with hydroxylamine (B1172632) to yield isoxazole (B147169) derivatives. nih.gov The reaction of cyclohexane-1,3-dione with nitro-olefins can lead to the formation of benzofuran-4(5H)-one derivatives, demonstrating the ring's utility in cascade reactions. rsc.org
Another avenue for functionalization is the synthesis of arylhydrazones. These compounds can be prepared by reacting the dione with the diazonium salt of an appropriate aniline (B41778) derivative. nih.govmdpi.com These hydrazone derivatives can act as ligands, capable of forming stable complexes with metal ions. nih.gov The presence of the methyl group at the 5-position of the cyclohexane ring can influence the regioselectivity and stereoselectivity of these reactions through steric hindrance and electronic effects.
Chemical Modifications of the Propionyl Side Chain
The propionyl group at the 2-position provides an additional handle for synthetic modifications. The exocyclic carbonyl group is a key reactive site. For example, 2-acyl-cyclohexane-1,3-diones can be synthesized through C-acylation of the corresponding cyclohexane-1,3-dione, indicating that the length and nature of this acyl chain can be varied. researchgate.netmdpi.com
Modifications can include:
Reduction: The carbonyl group of the propionyl chain can be selectively reduced to a secondary alcohol using appropriate reducing agents. This introduces a new chiral center and a hydroxyl group for further functionalization.
Condensation Reactions: The methylene (B1212753) group alpha to the propionyl carbonyl is activated and can participate in condensation reactions, such as aldol (B89426) or Knoevenagel condensations, to form carbon-carbon bonds and extend the side chain.
Formation of Heterocycles: The triketone system can react with dinucleophiles like hydrazines or o-phenylenediamine (B120857) to form fluorinated indazolones and benzodiazepinones, respectively, showcasing the side chain's role in building complex heterocyclic scaffolds. researchgate.net
These modifications allow for the fine-tuning of the molecule's steric and electronic properties, which is crucial for developing analogues with specific chemical reactivity or biological activity.
Structure-Reactivity Relationship Studies of 5-Methyl-2-Propionylcyclohexane-1,3,Dione Analogues in Organic Synthesis
Structure-activity relationship (SAR) studies are essential for understanding how specific structural features of a molecule influence its chemical reactivity or biological function. mdpi.comnih.govnih.gov For analogues of 5-Methyl-2-Propionylcyclohexane-1,3-Dione, SAR studies have provided insights into the key features required for certain activities.
In a study of 2-acyl-cyclohexane-1,3-dione congeners as inhibitors of the enzyme p-hydroxyphenylpyruvate dioxygenase (HPPD), several structural aspects were found to be critical for activity. mdpi.com The 1,3-dione feature was determined to be essential for inhibition. The study systematically varied the length of the 2-acyl side chain and the substitution on the cyclohexane ring to determine the optimal structure for inhibitory potency.
The findings from this research highlight key structure-activity relationships:
Acyl Chain Length: An optimal side chain length of 11 carbons resulted in the most potent inhibition.
Ring Substitution: The presence of a methyl group on the cyclohexane ring generally decreased the inhibitory activity compared to the unsubstituted analogue.
Side Chain Unsaturation: The introduction of a double bond in the side chain also tended to reduce activity.
These insights are critical for the rational design of new, more effective compounds based on the 2-acyl-cyclohexane-1,3-dione scaffold.
Table 1: Structure-Activity Relationship of 2-Acyl-cyclohexane-1,3-dione Analogues as HPPD Inhibitors Data sourced from a study on plant HPPD inhibition. mdpi.com
| Compound Analogue | Modification from Core Structure | Relative Inhibitory Potency (I50app in µM) |
|---|---|---|
| 2-Undecanoyl-cyclohexane-1,3-dione | C11 alkyl side chain, unsubstituted ring | 0.18 ± 0.02 |
| Sulcotrione (Commercial Herbicide) | Reference compound | 0.25 ± 0.02 |
| 2-Dodecanoyl-5-methyl-cyclohexane-1,3-dione | C12 alkyl side chain, 5-methyl on ring | 0.43 ± 0.04 |
| 2-Decanoyl-5-methyl-cyclohexane-1,3-dione | C10 alkyl side chain, 5-methyl on ring | 0.53 ± 0.04 |
| 2-(2-Undecenoyl)-cyclohexane-1,3-dione | C11 side chain with double bond, unsubstituted ring | > 100 |
Development of Supramolecular Assemblies Incorporating 5-Methyl-2-Propionylcyclohexane-1,3-Dione Motifs
Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding and metal coordination. mdpi.comrsc.org The β-triketone motif within 5-Methyl-2-Propionylcyclohexane-1,3-Dione is an excellent candidate for building such assemblies.
The two carbonyl groups of the cyclohexane-1,3-dione portion can exist in an enol form, creating a β-diketonato ligand. This moiety is highly effective at chelating metal ions to form stable metal complexes. nih.govresearchgate.net These individual metal complexes can then serve as building blocks, or "motifs," that self-assemble into larger, ordered supramolecular structures.
Furthermore, the oxygen atoms of the carbonyl groups and the enolic hydroxyl group are excellent hydrogen bond donors and acceptors. This capacity for strong intermolecular hydrogen bonding provides another powerful tool for directing self-assembly. Studies on related dione structures, such as oxime derivatives of cyclohexane-1,3-dione, have demonstrated the formation of extensive networks through intermolecular hydrogen bonds. rsc.org By strategically designing derivatives, it is possible to control the geometry and dimensionality of the resulting supramolecular architectures, leading to the development of novel materials with tailored properties. The incorporation of motifs like crown ethers onto related dione scaffolds has been shown to create assemblies capable of ion sensing. mdpi.com
Advanced Spectroscopic and Analytical Methodologies for 5 Methyl 2 Propionylcyclohexane 1,3,dione
High-Resolution NMR Spectroscopy for Isomer Identification and Tautomer Quantification
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 5-Methyl-2-propionylcyclohexane-1,3-dione in solution. Due to the nature of its chemical structure, this compound can exist as a mixture of tautomers, primarily the diketo and various enolic forms.
In deuterated chloroform (B151607) (CDCl₃), the compound is expected to predominantly exist in its enolic form, stabilized by intramolecular hydrogen bonding. The ¹H NMR spectrum would likely exhibit a characteristic downfield signal for the enolic proton, typically in the range of 14-18 ppm. The propionyl group would show a triplet for the methyl protons and a quartet for the methylene (B1212753) protons. The protons on the cyclohexane (B81311) ring would present as a complex set of multiplets.
The ¹³C NMR spectrum would provide further structural confirmation, with signals for the carbonyl carbons appearing significantly downfield. The presence of different tautomers would result in a more complex spectrum with distinct sets of signals for each form in equilibrium. The relative integration of the signals corresponding to each tautomer in both ¹H and ¹³C NMR spectra can be used for their quantification.
Table 1: Predicted ¹H NMR Chemical Shifts for the Enol Tautomer of 5-Methyl-2-Propionylcyclohexane-1,3-Dione
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
| Enolic OH | 14.0 - 18.0 | br s |
| CH (ring) | 2.0 - 3.0 | m |
| CH₂ (ring) | 2.0 - 2.8 | m |
| CH₃ (ring) | 0.9 - 1.2 | d |
| CH₂ (propionyl) | 2.5 - 3.0 | q |
| CH₃ (propionyl) | 1.0 - 1.3 | t |
Table 2: Predicted ¹³C NMR Chemical Shifts for the Enol Tautomer of 5-Methyl-2-Propionylcyclohexane-1,3-Dione
| Carbon | Predicted Chemical Shift (ppm) |
| C=O (enol) | 180 - 200 |
| C=C (enol) | 100 - 120 |
| C=O (propionyl) | 200 - 210 |
| CH (ring) | 25 - 40 |
| CH₂ (ring) | 30 - 50 |
| CH₃ (ring) | 15 - 25 |
| CH₂ (propionyl) | 30 - 40 |
| CH₃ (propionyl) | 5 - 15 |
Note: The predicted chemical shifts are based on known data for similar 2-acylcyclohexane-1,3-dione structures and are subject to solvent effects and the specific tautomeric equilibrium.
Mass Spectrometry for Structural Elucidation and Fragmentation Pathway Analysis
Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elucidating the structure of 5-Methyl-2-propionylcyclohexane-1,3-dione through analysis of its fragmentation patterns. Both electron ionization (EI) and electrospray ionization (ESI) methods can be employed.
Under EI-MS, the molecular ion peak (M⁺) would be observed, confirming the compound's molecular weight. The fragmentation of 2-alkyl-1,3-cyclohexanediones is well-documented and typically involves cleavages of the cyclohexane ring and the acyl side chain. For 5-Methyl-2-propionylcyclohexane-1,3-dione, characteristic fragmentation pathways would include the loss of the propionyl group, loss of carbon monoxide, and various retro-Diels-Alder reactions of the enolic form.
ESI-MS, being a softer ionization technique, is particularly useful for observing the protonated molecule [M+H]⁺ or other adducts with minimal fragmentation, which is beneficial for confirming the molecular weight. Tandem mass spectrometry (MS/MS) experiments on the [M+H]⁺ ion can induce fragmentation and provide detailed structural information.
Table 3: Expected Key Fragment Ions in the EI Mass Spectrum of 5-Methyl-2-Propionylcyclohexane-1,3-Dione
| m/z | Possible Fragment |
| 182 | [M]⁺ |
| 153 | [M - COH]⁺ or [M - C₂H₅]⁺ |
| 125 | [M - C₃H₅O]⁺ or [M - C₂H₅CO]⁺ |
| 97 | [C₆H₉O]⁺ |
| 57 | [C₃H₅O]⁺ or [C₂H₅CO]⁺ |
Vibrational Spectroscopy (IR and Raman) for Functional Group Characterization and Hydrogen Bonding Studies
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in 5-Methyl-2-propionylcyclohexane-1,3-dione and the nature of hydrogen bonding.
The IR spectrum of the enolic tautomer is expected to show a broad absorption band in the region of 2500-3200 cm⁻¹ corresponding to the strongly hydrogen-bonded O-H stretching vibration. The C=O stretching vibrations of the dione (B5365651) and the propionyl group will appear as strong bands in the range of 1550-1750 cm⁻¹. The C=C stretching of the enol form will also be present in this region.
Raman spectroscopy complements IR by providing information on non-polar bonds. The C=C and C=O stretching vibrations are also Raman active and can provide additional structural insights. The study of these vibrational modes at different temperatures and in various solvents can offer a deeper understanding of the hydrogen bonding dynamics.
Table 4: Characteristic Vibrational Frequencies for the Enol Tautomer of 5-Methyl-2-Propionylcyclohexane-1,3-Dione
| Vibrational Mode | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) |
| O-H stretch (H-bonded) | 2500 - 3200 (broad) | Weak |
| C-H stretch (aliphatic) | 2850 - 3000 | 2850 - 3000 |
| C=O stretch | 1550 - 1750 | 1550 - 1750 |
| C=C stretch | 1550 - 1650 | 1550 - 1650 |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional structure of 5-Methyl-2-propionylcyclohexane-1,3-dione in the solid state. A single-crystal X-ray diffraction study would provide accurate bond lengths, bond angles, and conformational details of the molecule.
Chromatographic Techniques for Purity Assessment and Separation of Isomers
Chromatographic techniques are fundamental for assessing the purity of 5-Methyl-2-propionylcyclohexane-1,3-dione and for the separation of its potential isomers (e.g., tautomers or stereoisomers).
Gas Chromatography (GC) can be used for purity analysis, provided the compound is thermally stable and sufficiently volatile. The choice of the stationary phase is critical for achieving good resolution. A non-polar or medium-polarity column would likely be suitable.
High-Performance Liquid Chromatography (HPLC) is a more versatile technique for the analysis of beta-dicarbonyl compounds. Reversed-phase HPLC with a C18 or C8 column is commonly employed. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape. HPLC can also be used to separate tautomers if their interconversion is slow on the chromatographic timescale. Chiral stationary phases could be employed to separate enantiomers if the molecule is chiral and exists as a racemic mixture.
Table 5: General Chromatographic Conditions for the Analysis of 2-Acylcyclohexane-1,3-diones
| Technique | Stationary Phase | Mobile Phase/Carrier Gas | Detection |
| GC | 5% Phenyl Polysiloxane | Helium | Flame Ionization Detector (FID) or Mass Spectrometry (MS) |
| HPLC (Reversed-Phase) | C18 or C8 | Acetonitrile/Water or Methanol/Water with 0.1% Formic Acid | UV (e.g., at 254 nm) or Mass Spectrometry (MS) |
| HPLC (Chiral) | Chiral Stationary Phase (e.g., cellulose (B213188) or amylose (B160209) derivatives) | Hexane/Isopropanol | UV or Circular Dichroism (CD) |
Applications of 5 Methyl 2 Propionylcyclohexane 1,3,dione in Chemical Synthesis and Materials Science
5-Methyl-2-Propionylcyclohexane-1,3-Dione as a Versatile Synthetic Intermediate
Cyclohexane-1,3-dione and its derivatives are recognized as important building blocks in organic synthesis. nih.gov The presence of multiple reactive sites in 5-Methyl-2-propionylcyclohexane-1,3-dione, including the three carbonyl groups and the acidic methylene (B1212753) protons, makes it a highly versatile intermediate for the construction of a wide array of organic compounds.
The synthesis of 2-acyl-cyclohexane-1,3-diones is typically achieved through the C-acylation of a corresponding cyclohexane-1,3-dione. For instance, a general method involves the reaction of a 1,3-cyclohexanedione (B196179) with an acid derivative in the presence of dicyclohexylcarbodiimide (B1669883) (DCC) and a base like triethylamine. mdpi.com This approach could be readily adapted for the synthesis of 5-Methyl-2-propionylcyclohexane-1,3-dione from 5-methylcyclohexane-1,3-dione (B151930) and propionic acid or its derivatives.
The reactivity of the β-triketone moiety allows for a variety of chemical transformations. These compounds can exist in several tautomeric forms, which influences their reactivity. The enol forms are particularly important as they can undergo various reactions such as O-alkylation, O-acylation, and reactions with nucleophiles at the carbonyl carbons.
Utilization in the Synthesis of Complex Organic Molecules
One of the most significant applications of 2-acyl-cyclohexane-1,3-dione derivatives is in the synthesis of complex heterocyclic compounds. The arrangement of the three carbonyl groups provides a unique template for cyclization reactions with various dinucleophiles. For example, reactions with hydrazines can lead to the formation of pyrazole (B372694) derivatives, while reactions with hydroxylamine (B1172632) can yield isoxazoles.
These heterocyclic scaffolds are prevalent in many biologically active molecules, including pharmaceuticals and agrochemicals. The primary herbicidal activity of many triketone compounds stems from their ability to inhibit the enzyme p-hydroxyphenylpyruvate dioxygenase (HPPD). mdpi.comnih.gov This enzyme is crucial in the biosynthesis of plastoquinone (B1678516) in plants. The inhibitory action is attributed to the chelation of the ferrous ion in the enzyme's active site by the triketone moiety. nih.gov While the herbicidal activity of 5-Methyl-2-propionylcyclohexane-1,3-dione itself has not been extensively reported, its structural similarity to known HPPD inhibitors suggests it could be a valuable lead compound in the development of new herbicides.
The following table summarizes the types of heterocyclic systems that can be synthesized from 2-acyl-cyclohexane-1,3-dione precursors and the required reagents.
| Heterocyclic System | Reagent(s) |
| Pyrazoles | Hydrazine derivatives |
| Isoxazoles | Hydroxylamine |
| Pyrimidines | Amidines, Urea |
| Benzodiazepines | o-Phenylenediamine (B120857) |
Role as a Building Block for Functional Materials Development
The unique electronic and structural properties of β-triketones make them attractive building blocks for the development of functional materials. The ability of the 1,3-dione moiety to act as a bidentate ligand for metal ions is a key feature that can be exploited in the design of coordination polymers and metal-organic frameworks (MOFs).
The formation of stable metal complexes with a variety of metal ions, including transition metals and lanthanides, opens up possibilities for creating materials with interesting magnetic, optical, and catalytic properties. mdpi.com The specific substituents on the cyclohexane (B81311) ring and the acyl group, such as the methyl and propionyl groups in 5-Methyl-2-propionylcyclohexane-1,3-dione, can be used to fine-tune the properties of the resulting materials. For example, the steric and electronic effects of these groups can influence the coordination geometry and the packing of the metal complexes in the solid state.
Furthermore, the reactive nature of the triketone functionality allows for its incorporation into polymer backbones or as pendant groups. This can lead to the development of functional polymers with tailored properties, such as specific metal-binding capabilities or stimuli-responsive behavior.
Potential in Catalyst Design and Ligand Development
The strong chelating ability of 2-acyl-cyclohexane-1,3-diones makes them excellent candidates for the development of novel ligands for catalysis. By coordinating to a metal center, these ligands can influence the catalytic activity and selectivity of the metal in a variety of organic transformations.
Metal complexes derived from Schiff bases of β-diketones have been shown to be effective catalysts for various reactions, including oxidation, hydrolysis, and electro-reduction. scispace.com It is conceivable that Schiff base derivatives of 5-Methyl-2-propionylcyclohexane-1,3-dione could also form catalytically active metal complexes. The ability to modify the structure of the ligand by introducing different substituents allows for the systematic tuning of the catalyst's performance.
The following table provides examples of catalytic applications of metal complexes derived from Schiff base ligands, which could be analogous to those derived from 5-Methyl-2-propionylcyclohexane-1,3-dione.
| Catalytic Reaction | Metal Ion |
| Oxygenation of Alkenes | Co(II) |
| Hydrolysis Reactions | Cu(II) |
| Electro-reduction of Oxygen | Fe(II) |
| Decomposition of Hydrogen Peroxide | Polymer-bound Schiff base metal complexes |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 5-Methyl-2-Propionylcyclohexane-1,3-Dione?
- Methodological Answer : The compound can be synthesized via acetalization or ketalization reactions, using cyclohexane-1,3-dione derivatives as precursors. For example, optimized protocols involve refluxing with propionyl chloride in anhydrous dichloromethane under nitrogen, followed by purification via column chromatography (hexane/ethyl acetate). Computational studies (e.g., B3LYP/6-31G** level) suggest steric and electronic factors influence reaction efficiency, requiring careful control of substituent positions .
Q. How can the structural integrity of 5-Methyl-2-Propionylcyclohexane-1,3-Dione be validated experimentally?
- Methodological Answer : Use a combination of spectroscopic techniques:
- ¹H/¹³C NMR : Look for characteristic signals, such as methyl singlets (δ ~1.0–1.1 ppm) and carbonyl resonances (δ ~170–210 ppm).
- IR Spectroscopy : Confirm C=O stretches at ~1670–1705 cm⁻¹ and C-O-C stretches at ~1100–1250 cm⁻¹.
- X-ray Crystallography : Resolve spatial arrangements of the dione and propionyl groups. Cross-validate with computational models (e.g., HF/6-31G** optimizations) .
Q. What factors influence the stability of 5-Methyl-2-Propionylcyclohexane-1,3-Dione under varying conditions?
- Methodological Answer : Stability is affected by:
- pH : Hydrolysis of the dione ring occurs in acidic/basic media. Use buffered solutions (pH 6–8) for storage.
- Temperature : Decomposition above 150°C; store at 2–8°C in amber vials.
- Light : UV exposure accelerates degradation; employ light-resistant containers. Monitor stability via HPLC with UV detection (λ = 254 nm) .
Advanced Research Questions
Q. How can computational chemistry resolve contradictions in experimental spectral data for this compound?
- Methodological Answer : Discrepancies in NMR/IR data (e.g., unexpected coupling constants or peak splitting) can arise from conformational flexibility or solvent effects. Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G**) to simulate spectra under varying conditions. Compare computed vs. experimental data to identify dominant conformers or solvent interactions .
Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer : The propionyl group’s electron-withdrawing nature activates the dione ring for nucleophilic attack. Kinetic studies (e.g., using NaBH₄ as a nucleophile) reveal a two-step mechanism: (1) initial attack at the less hindered carbonyl, followed by (2) ring-opening. Monitor intermediates via stopped-flow UV-Vis spectroscopy or time-resolved mass spectrometry .
Q. How can researchers design in vitro assays to evaluate potential biological activity (e.g., enzyme inhibition)?
- Methodological Answer :
- Target Selection : Prioritize enzymes with hydrophobic active sites (e.g., cyclooxygenase-2) due to the compound’s lipophilic dione core.
- Assay Protocol : Use fluorescence-based inhibition assays (e.g., quenching of tryptophan residues) with purified enzymes. Include control experiments with structurally similar diones (e.g., 5,5-dimethyl derivatives) to assess specificity .
Q. What strategies mitigate byproduct formation during large-scale synthesis?
- Methodological Answer : Byproducts (e.g., ring-opened derivatives) arise from prolonged reaction times or excess reagents. Optimize via:
- Flow Chemistry : Reduces residence time, improving yield (≥85%).
- Catalytic Additives : Use Lewis acids (e.g., ZnCl₂) to accelerate desired pathways.
- In-line Analytics : Employ FTIR or Raman spectroscopy for real-time monitoring .
Data Analysis and Contradiction Resolution
Q. How should researchers address inconsistencies in reported biological activity data across studies?
- Methodological Answer : Discrepancies may stem from assay conditions (e.g., cell line variability, solvent choice). Standardize protocols:
- Solvent : Use DMSO (≤0.1% v/v) to avoid cytotoxicity.
- Dose-Response Curves : Generate IC₅₀ values across multiple replicates.
- Meta-Analysis : Compare with PubChem BioAssay data for structurally related diones .
Q. What analytical approaches differentiate polymorphic forms of 5-Methyl-2-Propionylcyclohexane-1,3-Dione?
- Methodological Answer : Combine:
- DSC/TGA : Identify melting points and thermal stability ranges.
- PXRD : Resolve crystal lattice differences.
- Solid-State NMR : Detect hydrogen-bonding variations. Computational crystal packing predictions (e.g., Mercury CSD) guide experimental design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
